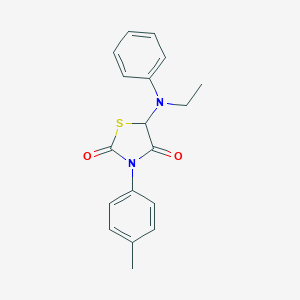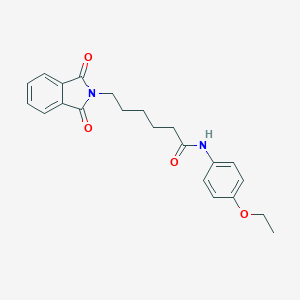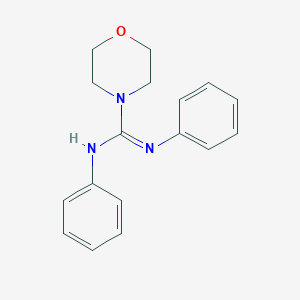
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as EMD 57033, is a small molecule drug that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of thiazolidinediones and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to result in the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit a range of biochemical and physiological effects, including:
- Anti-tumor activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Improved insulin sensitivity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
- Anti-inflammatory activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
- Neuroprotective effects: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has several advantages and limitations for lab experiments. Advantages include its high purity, well-established synthesis method, and well-studied pharmacological properties. Limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033, including:
- Further elucidation of its mechanism of action: Despite extensive research, the exact mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood. Further studies are needed to better understand how the compound interacts with its molecular targets.
- Development of more soluble analogs: The low solubility of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 can make it difficult to administer in vivo. Development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for therapeutic use.
- Evaluation of its potential in combination therapies: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity and anti-inflammatory activity. Further studies are needed to evaluate its potential in combination therapies with other drugs targeting these pathways.
- Investigation of its potential in other diseases: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been studied in cancer, diabetes, and inflammation. Further studies are needed to evaluate its potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits a range of biochemical and physiological effects, including anti-tumor activity, improved insulin sensitivity, and anti-inflammatory activity. Future research directions include further elucidation of its mechanism of action, development of more soluble analogs, evaluation of its potential in combination therapies, and investigation of its potential in other diseases.
Métodos De Síntesis
The synthesis of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 involves the reaction of 4-methylbenzoyl chloride with ethylaniline in the presence of potassium carbonate, followed by the addition of 2-thioxothiazolidin-4-one. The resulting product is then purified through recrystallization, yielding 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 in high purity.
Aplicaciones Científicas De Investigación
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H18N2O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
5-(N-ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-3-19(14-7-5-4-6-8-14)17-16(21)20(18(22)23-17)15-11-9-13(2)10-12-15/h4-12,17H,3H2,1-2H3 |
Clave InChI |
XUMFAJZXWFPPTO-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)

![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)